3-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)azetidine
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Overview
Description
3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluoro-substituted biphenyl group and the azetidine ring imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine typically involves the reaction of 3’-fluoro-[1,1’-biphenyl]-3-ol with azetidine under specific conditions. One common method is to use a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of the biphenyl compound, followed by nucleophilic substitution with azetidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The biphenyl group can be reduced under hydrogenation conditions.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The fluoro substituent can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroazetidine: Similar in structure but lacks the biphenyl group.
3-Methoxyazetidine: Contains a methoxy group instead of a fluoro group.
3,3-Difluoroazetidine: Contains two fluoro groups on the azetidine ring.
Uniqueness
3-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)azetidine is unique due to the presence of both the fluoro-substituted biphenyl group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[3-(3-fluorophenyl)phenoxy]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-13-5-1-3-11(7-13)12-4-2-6-14(8-12)18-15-9-17-10-15/h1-8,15,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYMFGHULQSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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